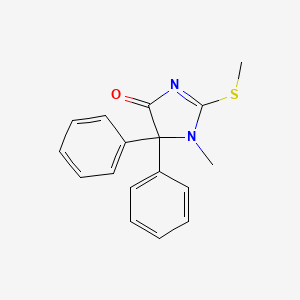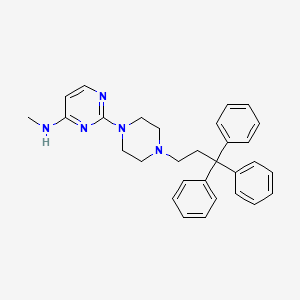
Benzyl 4-methylbenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-methylbenzenesulfinate is an organic compound with the molecular formula C14H14O2S It is a derivative of benzenesulfinic acid and is characterized by the presence of a benzyl group attached to the sulfur atom of 4-methylbenzenesulfinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 4-methylbenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-methylbenzenesulfinyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Another method involves the use of sodium hydride as a base in tetrahydrofuran, followed by the addition of 4-methylbenzenesulfinyl chloride. This reaction is carried out at ambient temperature and provides a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-methylbenzenesulfinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfinate: A closely related compound with similar chemical properties.
Sodium sulfinates: These compounds share the sulfinic acid functional group and are used in similar synthetic applications.
Uniqueness
Benzyl 4-methylbenzenesulfinate is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
13146-13-9 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
benzyl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
RRVUSQWGYOTGGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


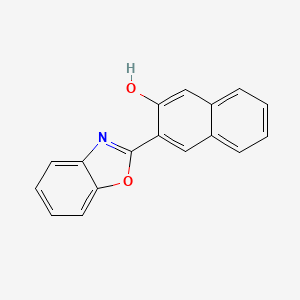

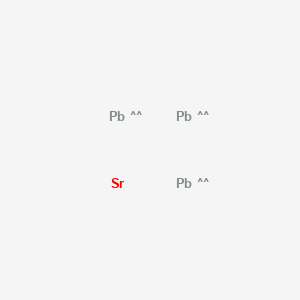
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
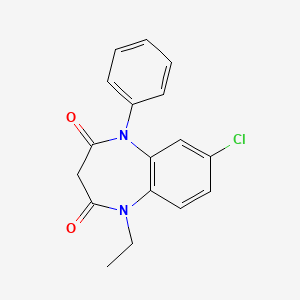

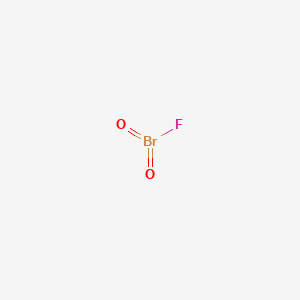

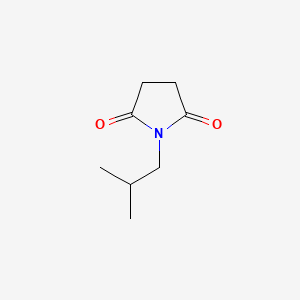
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

